Anticancer and Antiprotozoal AgentsTetrahydro-5H-benzo[e][1,4]diazepin-5-ones, including those with the quinoline pharmacophore, were synthesized and screened for their anticancer and antiprotozoal activities. One compound exhibited remarkable activity against a wide range of cancer cell lines, while others showed significant activity against Plasmodium falciparum, Trypanosoma cruzi, and Leishmania species. These findings highlight the potential of these derivatives as anticancer and antiprotozoal agents5.
Benzodiazepine DerivativesA novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed. These compounds are related to benzodiazepines, which have a broad spectrum of biological activities, including anxiolytic, antiarrhythmic, and antiviral properties. The new synthetic method allows for the rapid generation of diverse derivatives, which could be important for therapeutic and prophylactic applications in conditions such as diabetes and diabetic nephropathy6.
Bromodomain InhibitionThe 1,3-dihydro-2H-benzo[d]azepin-2-ones were characterized as potent and ligand-efficient pan-BET bromodomain inhibitors. The extension of this template to bivalent inhibitors, which bind simultaneously to both bromodomains, led to the discovery of exceptionally potent inhibitors within druglike rule-of-5 space. These inhibitors could have implications in the treatment of diseases where BET bromodomains play a role7.
Ring Enlargement and Pharmacological ImportanceA new ring enlargement method was reported for the synthesis of 1,5-dihydro-benzo[b]azepin-2-one and 1,3,4,5-tetrahydro-benzo[b]azepin-2-one ring systems. These systems are found in several pharmacologically important compounds, indicating the relevance of this synthetic approach in drug discovery8.
This compound is synthesized from various precursors and has been the subject of research due to its potential applications in medicinal chemistry. It is classified under the broader category of nitrogen-containing heterocycles, which are significant in pharmaceutical development due to their diverse biological activities.
The synthesis of 1,2,3,4-tetrahydro-benzo[b]azepin-5-one can be achieved through several methods:
The synthesis often requires controlled temperatures and specific reaction conditions such as solvent choice (e.g., tetrahydrofuran) and the presence of catalysts (e.g., aluminum chloride). Reaction times can vary from several hours to overnight depending on the complexity of the synthetic route.
The molecular structure of 1,2,3,4-tetrahydro-benzo[b]azepin-5-one consists of:
X-ray crystallography has provided detailed insights into the spatial arrangement of atoms within this compound, revealing critical information about bond lengths and angles that are essential for understanding its reactivity and interactions with biological targets.
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1,2,3,4-tetrahydro-benzo[b]azepin-5-one involves its interaction with specific biological targets:
Research indicates that derivatives of this compound may exhibit significant pharmacological activities including anxiolytic effects similar to benzodiazepines .
Nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) are frequently employed to characterize the compound's structure and purity during synthesis .
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one has several scientific applications:
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a benzene ring. The core structure consists of a partially saturated azepine with a ketone functionality at the 5-position, classifying it as a benzazepinone. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol [2] [5]. The systematic name follows IUPAC conventions, where "benzo[b]" denotes benzene fusion at the b-edge of the azepine ring, "azepin" specifies the seven-membered nitrogen heterocycle, and the "-5-one" suffix indicates the ketone at position 5. The saturation descriptor "1,2,3,4-tetrahydro" confirms that only positions 1–4 are reduced, leaving a double bond between C5–C6 [1] [5].
Common synonyms and registry identifiers include:Table 1: Nomenclature and Identifiers
Term | Identifier |
---|---|
CAS Registry Number | 1127-74-8 |
IUPAC Name | 1,2,3,4-Tetrahydro-1-benzazepin-5-one |
Alternative Name | 3,4-Dihydro-1H-benzo[b]azepin-5(2H)-one |
MDL Number | MFCD03426404 |
PubChem CID | 294788 |
The lactam form (ketone + secondary amine) enables keto-enol tautomerism, influencing reactivity. The fused benzene ring contributes planarity, while the azepine ring adopts a boat conformation. Calculated physicochemical properties include a predicted boiling point of 314.6°C and pKa of 3.05, consistent with weakly acidic enolizable protons [5].
The synthesis of benzazepine derivatives emerged in the mid-20th century, driven by interest in biologically active seven-membered nitrogen heterocycles. Early routes relied on multistep linear syntheses or ring-expansion strategies. For example, polyphosphoric acid-mediated cyclization of 1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one yielded the parent compound in 79% purity after chromatographic purification [5]. This method exemplified classical acid-catalyzed intramolecular Friedel-Crafts acylation but suffered from harsh conditions and moderate efficiency.
The 1990s witnessed significant advances with transition-metal catalysis. Bolton and Hodges pioneered intramolecular Heck cyclization for benzazepines using immobilized allylglycine esters. Their approach involved reductive amination with benzaldehyde, acylation with 2-iodobenzoyl chloride, and palladium-catalyzed cyclization to form the bicyclic lactam scaffold [3]. This solid-phase synthesis enabled efficient functionalization at multiple sites, accelerating structure-activity studies.
Table 2: Evolution of Synthetic Methods
Era | Method | Key Advance | Yield Range |
---|---|---|---|
1980s | Acid-catalyzed cyclization | Polyphosphoric acid-mediated ring closure | ~79% |
1990s | Intramolecular Heck cyclization | Solid-phase synthesis with Pd catalysis | 60–85% |
2000s | Ring-closing metathesis | Grubbs' catalyst for type c/d ring formation | 50–90% |
2020s | One-pot cascade catalysis | Mo/Cu dual-catalyzed nitrene insertion/C–H activation | Up to 90% |
Contemporary methods prioritize atom economy and catalytic efficiency. Ring-closing metathesis (RCM) emerged as a pivotal strategy for "type c" and "type d" benzazepine ring construction [3]. Recently, a one-pot cascade synthesis using molybdenyl acetylacetonate [MoO₂(acac)₂] and copper(II) trifluoromethanesulfonate [Cu(CF₃SO₃)₂] achieved 90% yield via nitrene formation, C–H insertion, and C–N bond formation. This method tolerated diverse o-nitrobenzoic N-allylamides, showcasing broad substrate scope [4].
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one serves as a privileged scaffold in drug design due to its structural mimicry of bioactive conformations and ease of functionalization. Key therapeutic applications include:
Neurological Disorders: Derivatives function as GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists. Compound WMS-1405 (Ki = 5.4 nM) exhibits neuroprotective effects against glutamate-induced excitotoxicity (IC₅₀ = 360 nM), surpassing ifenprodil (Ki = 12 nM) in receptor affinity [8]. Structural optimization at C3/C4 positions modulates blood-brain barrier penetration and receptor subtype selectivity.
Anticancer Agents: The benzazepine core features in paullones and darpones, which inhibit cyclin-dependent kinases (CDKs) and exhibit antitumor activity. Modifications like 7-chloro substitution (e.g., 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, CAS 160129-45-3) enhance potency by altering electron distribution and target binding [6] [3].
Enzyme Inhibition: Natural product-inspired derivatives include galantamine, a benzazepine-based acetylcholinesterase inhibitor used clinically for Alzheimer’s disease. Its tetracyclic structure binds the anionic site of acetylcholinesterase (IC₅₀ = 0.35 µmol/L) and inhibits Aβ fibrillation [3].
Receptor Modulation: The scaffold enables development of vasopressin receptor antagonists (e.g., tolvaptan analogs) and bradykinin receptor antagonists [3] [5]. For example, 3-amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one (CAS 86499-35-6) acts as an intermediate for neuroactive compounds targeting serotonin and dopamine receptors [9].
Table 3: Therapeutic Applications of Benzazepinone Derivatives
Therapeutic Area | Example Compound | Biological Target | Activity |
---|---|---|---|
Neuroprotection | WMS-1405 | GluN2B subunit of NMDA receptor | Antagonist (Ki = 5.4 nM) |
Alzheimer’s disease | Galantamine | Acetylcholinesterase | Inhibitor (IC₅₀ = 0.35 µM) |
Cardiovascular | Diltiazem analogs | Calcium channels | Blockers |
Oncology | 7-Chloro-substituted analog | Kinases/CDKs | Antiproliferative |
Neuropharmacology | 3-Amino derivative | Serotonin receptors | Agonist/antagonist |
Structure-activity relationship (SAR) studies reveal that:
The scaffold’s versatility supports combinatorial chemistry approaches, such as Ugi four-component reactions, to generate libraries for high-throughput screening [4]. As synthetic methodologies advance, 1,2,3,4-tetrahydro-benzo[b]azepin-5-one continues enabling innovation across neuropharmacology, oncology, and cardiovascular therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7